Sanggenone H
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Overview
Description
Sanggenone H is a natural organic compound extracted from the roots of mulberry trees, specifically Morus alba and Morus nigra . It belongs to the flavonoid class of compounds and has a molecular formula of C20H18O6 with a molecular weight of 354.35 g/mol . This compound is known for its various biological activities, including anti-inflammatory, antioxidant, and antitumor properties .
Preparation Methods
Sanggenone H is primarily obtained through extraction from the roots of mulberry trees. The extraction process typically involves the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) . The roots are first dried and ground into a fine powder, which is then subjected to solvent extraction. The extract is further purified using techniques like column chromatography to isolate pure this compound .
Chemical Reactions Analysis
Sanggenone H undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
Sanggenone H exerts its effects through multiple mechanisms:
Anti-inflammatory Activity: This compound attenuates the secretion of pro-inflammatory cytokines such as TNF-α and IL-1β and inhibits the nuclear translocation of NF-κB in LPS-stimulated macrophages.
Antioxidant Activity: This compound scavenges free radicals and reduces oxidative stress, protecting cells from damage.
Antitumor Activity: This compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
Comparison with Similar Compounds
Sanggenone H is unique among flavonoids due to its specific structure and biological activities. Similar compounds include:
Licoflavanone: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Kuwanon E: A flavonoid with potent antitumor activity.
Sanggenol A: A related compound with similar anti-inflammatory and antioxidant effects.
These compounds share structural similarities with this compound but differ in their specific functional groups and biological activities .
Properties
IUPAC Name |
(2S)-5,7-dihydroxy-2-(5-hydroxy-2,2-dimethylchromen-8-yl)-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-20(2)6-5-11-13(22)4-3-12(19(11)26-20)16-9-15(24)18-14(23)7-10(21)8-17(18)25-16/h3-8,16,21-23H,9H2,1-2H3/t16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAKXSCQEJXHSW-INIZCTEOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(C=CC(=C2O1)C3CC(=O)C4=C(C=C(C=C4O3)O)O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C=CC2=C(C=CC(=C2O1)[C@@H]3CC(=O)C4=C(C=C(C=C4O3)O)O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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